Carbenoxolone

Übersicht

Beschreibung

Carbenoxolone is a synthetic derivative of glycyrrhetinic acid, a compound found in the root of the licorice plant. It is primarily used for the treatment of digestive tract ulcers, including peptic, esophageal, and oral ulcerations . This compound has anti-inflammatory properties and is known for its ability to inhibit gap junction communication .

Vorbereitungsmethoden

Carbenoxolone is synthesized from glycyrrhetinic acid and succinic anhydride. The reaction involves the esterification of glycyrrhetinic acid with succinic anhydride in the presence of a suitable catalyst . The industrial production of this compound sodium involves the use of raw materials such as licorice, ammonia water, sulfuric acid, and purified water .

Analyse Chemischer Reaktionen

Protonation and Deprotonation Reactions

Carbenoxolone undergoes pH-dependent protonation, critical for its solubility and electrophoretic deposition (EPD):

-

Protonation : In acidic conditions, CBX²⁻ (dianion) accepts protons to form CBXH₂, which precipitates as an insoluble film .

-

Deprotonation : At alkaline pH, CBXH₂ dissociates into CBX²⁻, enhancing solubility in aqueous media .

This behavior is exploited in EPD for fabricating carbon-based composites, where CBX acts as a co-surfactant. FTIR studies confirm protonation shifts, such as:

Redox Reactions and Oxidative Stress

This compound induces mitochondrial oxidative stress through interactions with respiratory chain components:

-

ROS Generation : At 10 µM, CBX increases hydrogen peroxide (H₂O₂) production by 2.5-fold in Ca²⁺-loaded liver mitochondria .

-

Targets : Inhibits Complex I (NADH dehydrogenase) and Complex III (cytochrome bc₁), leading to superoxide formation .

Table 2: Oxidative Effects in Mitochondria

| Parameter | Control | CBX (10 µM) |

|---|---|---|

| H₂O₂ Production (nmol/min/mg) | 1.2 ± 0.3 | 3.0 ± 0.5 |

| Sulfhydryl Oxidation (%) | 15 ± 3 | 62 ± 8 |

| Cytochrome c Release (%) | 10 ± 2 | 45 ± 6 |

These effects are reversible with cyclosporin A, indicating permeability transition pore involvement .

Stability and Degradation Reactions

This compound demonstrates stability under varied conditions, validated via UHPLC-MS/MS:

Table 3: Stability Profile in Brain Homogenates

| Condition | Concentration (ng/g) | Bias (%) | CV (%) |

|---|---|---|---|

| Freeze-Thaw (3 cycles) | 789 ± 102 | +5 | 13 |

| Post-Preparative (72 h) | 737 ± 55 | -2 | 7 |

| Room Temperature (24 h) | 754 ± 68 | +1 | 10 |

Degradation occurs via hydrolysis of ester bonds under prolonged acidic conditions, yielding glycyrrhetinic acid and succinic acid .

Interaction with Enzymes and Receptors

-

11β-HSD Inhibition : CBX reversibly inhibits 11β-hydroxysteroid dehydrogenase (Ki = 19 µM), blocking cortisol synthesis from cortisone .

-

FOXO3 Binding : Binds to the DNA-binding domain (DBD) of FOXO3 with 19 µM affinity, suppressing transcriptional activity .

Docking studies reveal ionic interactions between CBX’s carboxylate group and Arg249 in FOXO3-DBD, mimicking DNA phosphate backbone binding .

Ion Channel and Gap Junction Modulation

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Effects in Neurological Disorders

Carbenoxolone has been extensively studied for its potential in treating neurological disorders, particularly Multiple Sclerosis (MS). Research indicates that it mitigates fibrosis formation and improves neurological outcomes in experimental autoimmune encephalomyelitis (EAE) models.

- Study Findings :

- This compound significantly reduced demyelination and improved neurological scores in EAE models, suggesting its potential as a novel therapeutic option for MS .

- It was observed that treatment with this compound led to decreased levels of inflammatory cytokines such as IL-17 and IFN-γ in treated mice .

Therapeutic Role in Fibrosis

This compound exhibits anti-fibrotic properties, making it a candidate for treating various fibrotic conditions.

- Mechanism :

Metabolic Applications

Research has also highlighted the role of this compound in enhancing insulin sensitivity.

- Clinical Study :

- A double-blind study involving healthy males demonstrated that this compound administration increased whole-body insulin sensitivity without affecting forearm insulin sensitivity .

- The mechanism involves inhibition of the enzyme 11 beta-hydroxysteroid dehydrogenase, which modulates cortisol levels and subsequently influences glucose metabolism .

Applications in Veterinary Medicine

This compound has been investigated for its effects on canine pituitary-dependent hyperadrenocorticism (PDH).

- Case Study :

- In a study involving six dogs with PDH, this compound treatment resulted in a gradual decrease in plasma ACTH levels and cortisol concentrations. However, clinical symptoms such as polydipsia remained unchanged .

- This study marks the first report on the in vivo effects of this compound in dogs suffering from PDH.

Neuroprotective Properties

This compound has shown promise as a neuroprotective agent, particularly in ischemic conditions.

- Research Findings :

Anticonvulsant Effects

The compound has been explored for its anticonvulsant properties.

- Study Insights :

Data Summary Table

Wirkmechanismus

Carbenoxolone exerts its effects by inhibiting the enzyme 11-beta-hydroxysteroid dehydrogenase, which is involved in the conversion of inactive cortisone to active cortisol . This inhibition reduces cortisol levels, thereby decreasing inflammation. This compound also blocks gap junction communication by inhibiting connexin proteins, which are essential for cell-to-cell communication .

Vergleich Mit ähnlichen Verbindungen

Carbenoxolone is similar to other glycyrrhetinic acid derivatives, such as glycyrrhizic acid. it is unique due to its potent gap junction blocking properties and its ability to inhibit 11-beta-hydroxysteroid dehydrogenase . Other similar compounds include:

Glycyrrhizic acid: Found in licorice root, used for its anti-inflammatory and anti-ulcer properties.

Probenecid: Another gap junction blocker, but with different molecular targets and applications.

This compound stands out due to its dual action on gap junctions and steroid metabolism, making it a versatile compound in both research and therapeutic applications.

Eigenschaften

CAS-Nummer |

5697-56-3 |

|---|---|

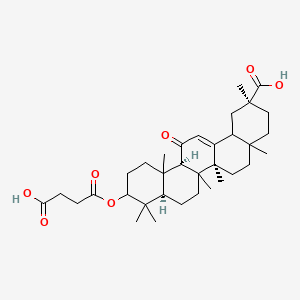

Molekularformel |

C34H50O7 |

Molekulargewicht |

570.8 g/mol |

IUPAC-Name |

(2S,4aS,6aS,6bR,12aS)-10-(3-carboxypropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |

InChI |

InChI=1S/C34H50O7/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40)/t21?,23?,24?,27?,30-,31+,32+,33-,34-/m1/s1 |

InChI-Schlüssel |

OBZHEBDUNPOCJG-QATWLOCDSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |

Isomerische SMILES |

C[C@]12CC[C@](CC1C3=CC(=O)C4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCC(=O)O)C)(C)C(=O)O |

Kanonische SMILES |

CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |

Aussehen |

Solid powder |

melting_point |

292.5 °C |

Key on ui other cas no. |

5697-56-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

5697-56-3 (Parent) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

18alpha Carbenoxolone 18alpha Glycyrrhetinic Acid 3beta O Hemisuccinate 18alpha-Carbenoxolone 18alpha-Glycyrrhetinic Acid 3beta-O-Hemisuccinate 3-O-hemisuccinate, Glycyrrhetinic Acid 3beta-O-Hemisuccinate, 18alpha-Glycyrrhetinic Acid Acid 3-O-hemisuccinate, Glycyrrhetinic Acid 3beta-O-Hemisuccinate, 18alpha-Glycyrrhetinic Biogastrone Bioral Carbeneoxolone Carbenoxalone Carbenoxolone Carbenoxolone Disodium Salt Carbenoxolone Sodium Carbosan Duogastrone Glycyrrhetinic Acid 3 O hemisuccinate Glycyrrhetinic Acid 3-O-hemisuccinate Pharmaxolon Sanodin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Carbenoxolone’s primary mechanism of action?

A: this compound is a known inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD). [, , ] This enzyme complex interconverts cortisol and cortisone. [] By inhibiting 11β-HSD, this compound can alter glucocorticoid activity within cells. [, ]

Q2: How does this compound impact glucocorticoid activity?

A: this compound inhibits both 11β-dehydrogenase and 11-oxoreductase, enzymes within the 11β-HSD complex. [] This dual inhibition distinguishes it from licorice, which primarily inhibits 11β-dehydrogenase. [] this compound’s impact on glucocorticoid activity can vary depending on the tissue. In the kidney, it prevents cortisol from activating mineralocorticoid receptors. [, ] In the liver, it reduces intrahepatic cortisol concentrations, enhancing insulin sensitivity. []

Q3: Beyond 11β-HSD inhibition, does this compound interact with other targets?

A: Yes. This compound has been shown to block gap junctions, specialized channels facilitating intercellular communication. [, , , , ] This blockage can influence various cellular processes, including neuronal signaling. [, , , ]

Q4: How does this compound affect gap junctions in the nervous system?

A: Research suggests that this compound blocks gap junctional intercellular communication, potentially influencing neuronal synchrony. [] Studies in rat models have demonstrated its anticonvulsant activity in both pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models. [] These findings suggest a potential role for gap junctions in epilepsy. [, , , ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C34H48O7 and a molecular weight of 572.7 g/mol.

Q6: Has this compound shown potential for material applications?

A: Research suggests this compound’s potential as a versatile biosurfactant in electrophoretic deposition (EPD) for creating films of various materials, including carbon materials, polytetrafluoroethylene (PTFE), and their composites. [] Its amphiphilic structure allows it to adsorb onto materials, enabling their charging and dispersion during EPD. []

A6: While this compound exhibits diverse biological activities, it is not typically recognized for possessing catalytic properties or being employed as a catalyst in chemical reactions.

A6: Currently, there's limited publicly available research exploring the application of computational chemistry and modeling techniques specifically to this compound.

A6: Further research is needed to establish a comprehensive understanding of the structure-activity relationship of this compound and its analogs.

A6: While this compound is available in various formulations, including tablets and capsules, specific details about its stability under various conditions and formulation strategies employed to enhance its stability, solubility, or bioavailability are not extensively documented in the provided research.

A6: Information about specific SHE (Safety, Health, and Environment) regulations pertaining to this compound is not explicitly covered in the provided research articles.

Q7: What is known about the absorption and distribution of this compound?

A: this compound is readily absorbed after oral administration, achieving high plasma concentrations. [, ] It exhibits extensive binding to plasma proteins, which can influence its distribution and elimination. [, , ]

Q8: How is this compound metabolized and excreted?

A: Studies indicate that this compound is primarily excreted through the bile, with a smaller percentage eliminated in urine. [] In rats, a significant portion undergoes hydrolysis to enoxolone by stomach microflora. []

Q9: Does age affect this compound pharmacokinetics?

A: Research suggests age-related changes in this compound's plasma clearance and protein binding. [] Elderly individuals exhibit slower plasma clearance and reduced protein binding, potentially leading to higher levels of unbound, active drug. [] These age-related pharmacokinetic differences might contribute to an increased risk of adverse effects in older populations. []

Q10: What about its potential for other therapeutic applications?

A: Beyond its use in gastric ulcer treatment, research exploring this compound's therapeutic potential for conditions like cancer-induced bone pain [], epilepsy [, , , ], and even as a potential target for metabolic diseases like type 2 diabetes [, ] is ongoing.

A10: The provided research does not delve into specific resistance mechanisms or cross-resistance patterns associated with this compound.

A: While this compound has a history of use in ulcer treatment, it’s essential to acknowledge potential adverse effects. Research indicates it can lead to side effects such as fluid retention (edema), potassium loss (hypokalemia), and increased blood pressure, particularly in elderly individuals. [, , ]

A10: Specific strategies for targeted delivery of this compound to specific tissues or cells are not extensively discussed within the provided research.

A10: The research provided doesn't extensively explore the use of biomarkers for predicting this compound efficacy, monitoring treatment response, or identifying potential adverse effects.

Q11: What analytical methods are used to measure this compound concentrations?

A: Researchers have employed various techniques to analyze this compound, including spectrophotometry, [] gas chromatography, [] radioimmunoassay, [] and ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS). [] The choice of method depends on factors like the sample type (e.g., blood, brain tissue) and the desired sensitivity. []

A11: The research primarily focuses on this compound's pharmacological properties and doesn't extensively address its environmental impact or degradation pathways.

A11: Detailed studies on this compound's dissolution rate and solubility in various media are not provided in the research articles.

A11: While the research employs analytical methods for this compound quantification, specific details regarding method validation parameters like accuracy, precision, and specificity are not extensively elaborated upon.

A11: The provided research primarily focuses on this compound's pharmacological properties and doesn't delve into the specifics of quality control and assurance measures during its development, manufacturing, or distribution.

A11: Information concerning this compound's potential to elicit an immune response or strategies to mitigate immunogenicity is not extensively discussed in the research.

A11: The research primarily focuses on this compound's pharmacological properties and doesn't extensively address its potential interactions with drug transporters.

A11: Information regarding this compound's potential to induce or inhibit drug-metabolizing enzymes and strategies to manage these interactions is not extensively covered in the research.

A11: The research primarily focuses on this compound's pharmacological properties and doesn't extensively address its biocompatibility or biodegradability aspects.

A11: The research primarily focuses on this compound's pharmacological properties and doesn't extensively discuss alternative compounds or substitutes.

A11: The research primarily focuses on this compound's pharmacological properties and doesn't extensively address strategies for its recycling or waste management.

A11: The research primarily focuses on this compound's pharmacological properties and doesn't extensively discuss research infrastructure or resources related to the compound.

A: While the research highlights this compound's use as an ulcer-healing drug, [, , ] a comprehensive historical overview of its development and key research milestones is not provided.

A: The research showcases this compound's multidisciplinary nature, with studies spanning pharmacology, physiology, and cell biology. Its applications range from investigating fundamental cellular processes to exploring its potential in diverse therapeutic areas. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.